molecular formula C13H15NO4 B2915745 Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate CAS No. 100373-19-1

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate

Cat. No. B2915745
CAS RN: 100373-19-1
M. Wt: 249.266
InChI Key: DEQYSMOBGAWMAL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point ranges from 101°C to 103°C .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Catalytic Synthesis of Pyrrole Derivatives : Galenko et al. (2015) demonstrated a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This synthesis is significant for introducing substituents at the pyrrole nitrogen, showcasing the compound's utility in constructing complex nitrogen-containing heterocycles, which are common structures in pharmaceuticals and agrochemicals (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Photoreactions and Photochemistry

  • Photoreaction in Acidic Methanolic Solutions : Sugiyama et al. (1984) explored the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions, revealing the influence of oxygen on methoxylation reactions. This research contributes to our understanding of how atmospheric conditions can alter chemical reactions, useful in designing photochemical synthesis pathways (Sugiyama, Kusano, Yagi, Itō, & Sugimori, 1984).

Medicinal Chemistry and Drug Design

  • Synthesis of Anticonvulsant Enaminones : Kubicki et al. (2000) determined the crystal structures of three anticonvulsant enaminones, highlighting the importance of methyl 4-[(4-methoxyphenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate in drug design for neurological conditions. These findings help in the rational design of new anticonvulsants with improved efficacy and safety profiles (Kubicki, Bassyouni, & Codding, 2000).

Heterocyclic Chemistry

  • Novel Heterocyclic Syntheses : Deady and Devine (2006) reported on the Hofmann rearrangement of 2-(4-methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide to create new heterocyclic systems. Their work provides valuable insights into the construction of complex heterocyclic compounds, which are often found in pharmaceuticals and materials science (Deady & Devine, 2006).

Future Directions

: Sun, Z., Song, C., Xia, L., Wang, X., Suo, Y., & You, J. (2010). Comprehensive Comparisons between 1-Phenyl-3-methyl-5-pyrazolones, 1-(4-Methoxyphenyl)-3-methyl-5-pyrazolones and 1-(2-Naphthyl)-3-methyl-5-pyrazolones as Labeling Reagents Used in LC-DAD-ESI-MS-MS Analysis of Neutral Aldoses and Uronic Acids. Chromatographia, 71(4), 789–797. Read more

: Synthesis and Pharmacological Evaluation of Novel Triazole … - Springer. (2022). AAPS PharmSciTech, 23(3), 1–9. Read more

properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-9-5-3-8(4-6-9)10-7-14-12(15)11(10)13(16)18-2/h3-6,10-11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQYSMOBGAWMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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